1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 5-chloro-2-fluorophenylhydrazine and ethyl acetoacetate in the presence of a base can lead to the formation of the desired triazole derivative. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(5-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Similar structure but different substitution pattern.
1-(5-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Bromine substitution instead of chlorine.
1-(5-Chloro-2-methylphenyl)-1h-1,2,3-triazole-5-carboxylic acid: Methyl group instead of fluorine. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H5ClFN3O2 |
---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-1-2-6(11)7(3-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
InChI Key |
SALHZMBPGDHJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=CN=N2)C(=O)O)F |
Origin of Product |
United States |
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